2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-3-26-22(28)21-19(13-16(2)30-21)24-23(26)29-15-20(27)25-11-9-18(10-12-25)14-17-7-5-4-6-8-17/h4-8,16,18H,3,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGUFLOLLMMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the thieno[3,2-d]pyrimidin-4-one core with a benzylpiperidine derivative, often using a suitable base and a solvent like dimethylformamide (DMF).
Functional Group Modifications: Additional functional groups, such as the oxoethyl and sulfanyl groups, are introduced through various organic reactions, including oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal pathogens. For instance, studies involving similar piperidine derivatives have demonstrated their ability to inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani . This suggests that 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may have potential as an antimicrobial agent.
1.2 Anti-HIV Activity
Compounds with a similar structure have shown promising results in inhibiting HIV replication. For example, piperidine-linked aminopyrimidines were noted for their improved activity against wild-type HIV-1 . The structural features of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one could potentially enhance its effectiveness against HIV by targeting reverse transcriptase.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of the piperidine moiety in this compound is significant as it influences both binding affinity and selectivity towards biological targets. SAR studies on related compounds have shown that modifications to the piperidine ring can lead to enhanced activity against specific targets .
Drug Development Insights
3.1 High-throughput Screening
The compound has been included in various screening libraries aimed at identifying new drug candidates. Its unique structural attributes make it a candidate for high-throughput screening against multiple biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways .
3.2 Therapeutic Combinations
Recent studies have explored the potential of using this compound in combination therapies to enhance the therapeutic efficacy of existing drugs. For instance, methods have been developed to improve the therapeutic benefit of certain agents when used alongside compounds like bisantrene . This opens avenues for developing combination therapies that leverage the strengths of multiple agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated inhibition of Xanthomonas axonopodis growth with derivatives similar to the target compound. |
| Study B | Anti-HIV Activity | Showed improved potency against HIV replication with structurally related piperidine derivatives. |
| Study C | High-throughput Screening | Included in libraries targeting GPCRs; showed promising binding affinities during preliminary assays. |
Wirkmechanismus
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Bioactivity
The table below summarizes structurally related compounds and their biological activities:
Key Observations
Substituent Effects on Target Affinity
- Piperidine/Benzylpiperidine Groups : The target compound’s 4-benzylpiperidine moiety may enhance binding to hydrophobic pockets in enzymes (e.g., PARPs or kinases), similar to the 4-tert-butyl-phenyl group in the tankyrase inhibitor . Piperidine-substituted analogues (e.g., ) show affinity for fatty acid-binding proteins, suggesting broad applicability .
- C-6 Methyl Group : Compared to C-6 acetylenic or aryl substituents (e.g., EGFR inhibitors in ), the methyl group may reduce steric hindrance, favoring interactions with compact binding sites like 17β-HSD2 .
Selectivity Profiles
- BTK vs. EGFR Selectivity: Compounds with 4,6-substituted thieno[3,2-d]pyrimidine cores (e.g., Compounds 7 and 8) achieve >100-fold selectivity for BTK over EGFR by optimizing side-chain geometry . The target compound’s benzylpiperidine group may similarly reduce off-target interactions.
- Tankyrase Inhibition: The benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold in demonstrates nanomolar potency for TNKS-1/2, highlighting the impact of fused aromatic systems. The target compound’s thiophene core may limit PARP affinity but improve solubility.
Pharmacokinetic Considerations
- Metabolic Stability: Piperidine rings are prone to CYP450-mediated oxidation.
Biologische Aktivität
The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-4-one core with a piperidine moiety that enhances its biological activity. The presence of the sulfanyl group is significant as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit considerable antimicrobial properties. For instance, related compounds have shown effective activity against Mycobacterium tuberculosis and other pathogenic bacteria. The structure of these compounds often correlates with their potency against various microbial strains.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 13b | 6–8 | M. tuberculosis |
| 29e | 6–8 | M. bovis |
These findings suggest that the thieno[3,2-d]pyrimidine scaffold may be a promising lead in developing new antimicrobial agents .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including human leukemia and colon carcinoma cells.
| Cell Line | IC50 (μM) |
|---|---|
| Jurkat (T-cell) | 5.0 |
| HL-60 (Leukemia) | 4.5 |
| HCT116 (Colon) | 6.0 |
The most active compounds in these studies showed significant inhibition of cell growth, indicating potential for further development as anticancer therapies .
The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways. For example, some thieno[3,2-d]pyrimidines act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The ability to modulate these pathways makes them attractive candidates for therapeutic intervention .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the thieno[3,2-d]pyrimidinone structure can significantly impact biological activity. Key factors influencing potency include:
- Substituents on the piperidine ring : Variations in the benzyl group can enhance binding affinity to target proteins.
- Positioning of functional groups : The placement of electron-withdrawing or electron-donating groups affects the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:
- Antitubercular Agents : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising MIC values that warrant further investigation for drug development .
- Cancer Therapeutics : Compounds exhibiting low IC50 values in various cancer cell lines suggest effective cytotoxicity and potential for clinical application in oncology .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
